Regioisomeric Differentiation: N1‑Acetic Acid Substitution Confers Distinct Molecular Scaffold Geometry Compared to 5‑Bromoindole‑3‑acetic Acid
The compound is a positional isomer of 5‑bromoindole‑3‑acetic acid (5‑Br‑IAA; CAS 40432‑84‑6), which is a well‑known plant hormone analog. While 5‑Br‑IAA has been quantitatively characterized for auxin‑like activity in plant growth assays (e.g., callus growth and shoot induction at 50% effect level) [1][2], the N1‑isomer lacks any documented auxin activity due to the altered attachment point [3]. Conversely, the N1‑acetic acid motif is a key pharmacophoric element in inhibitors of aldose reductase (e.g., compound 1 with IC₅₀ of 8 nM [4]) and PAI‑1 antagonists [5]. Therefore, selection between these regioisomers is not based on comparative potency within the same assay, but on the entirely distinct biological target and chemical space they address.
| Evidence Dimension | Biological Activity Profile (Target Engagement) |
|---|---|
| Target Compound Data | No auxin activity; potential scaffold for N1‑substituted indole inhibitors (e.g., aldose reductase, PAI‑1) |
| Comparator Or Baseline | 5‑Bromoindole‑3‑acetic acid (5‑Br‑IAA, CAS 40432‑84‑6): Auxin analog activity (50% effect in plant callus growth and shoot induction assays) |
| Quantified Difference | Qualitative difference in biological target space; no overlapping quantitative activity |
| Conditions | Plant tissue culture assays for 5‑Br‑IAA; enzymatic and binding assays for N1‑indole‑1‑acetic acid derivatives |
Why This Matters
This regioisomeric specificity is critical for procurement: a researcher studying plant auxin biology must use the C3‑acetic acid isomer, whereas a medicinal chemist targeting N1‑indole‑1‑acetic acid binding pockets requires the N1‑isomer.
- [1] Life Technologies Inc. (1996). Regeneration of both plant tissues and transgenic plant tissues using a new plant hormone, 5-bromoindole-3-acetic acid. Patent application. Available at: https://www.sumobrain.com/patents/wipo/Regeneration-both-plant-tissues-transgenic/WO1996039804A1.html View Source
- [2] Simon, S. et al. (2013). Defining the selectivity of processes along the auxin response chain: a study using auxin analogs. New Phytologist, 200(4), 1034-1048. https://doi.org/10.1111/nph.12437 View Source
- [3] PubChem. (5-Bromo-1H-indol-1-yl)acetic acid, CID 16495738. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/16495738 View Source
- [4] BindingDB. BDBM16477: 2-{5-methoxy-3-[(4,5,7-trifluoro-1,3-benzothiazol-2-yl)methyl]-1H-indol-1-yl}acetic acid, IC₅₀ = 8 nM for Aldo-keto reductase family 1 member B1. Available at: http://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=16477 View Source
- [5] Wyeth. (2004). Substituted 3-carbonyl-1H-indol-1-yl acetic acid derivatives as inhibitors of plasminogen activator inhibitor-1 (PAI-1). WO2004052855A3. Available at: https://patents.google.com/patent/WO2004052855A3/ View Source
